molecular formula C9H6INO2 B2848512 6-iodo-1H-indole-2-carboxylic Acid CAS No. 383133-28-6

6-iodo-1H-indole-2-carboxylic Acid

Cat. No.: B2848512
CAS No.: 383133-28-6
M. Wt: 287.056
InChI Key: LLSYKFHQMUBJCF-UHFFFAOYSA-N
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Description

6-Iodo-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

6-Iodo-1H-indole-2-carboxylic Acid has numerous applications in scientific research:

Safety and Hazards

6-iodo-1H-indole-2-carboxylic Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is not classified as a hazardous substance or mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-indole-2-carboxylic Acid typically involves the iodination of indole derivatives followed by carboxylation. One common method is the electrophilic substitution reaction where indole is treated with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The resulting 6-iodoindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Iodo-1H-indole-2-carboxylic Acid is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and biological interactions compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-iodo-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYKFHQMUBJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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